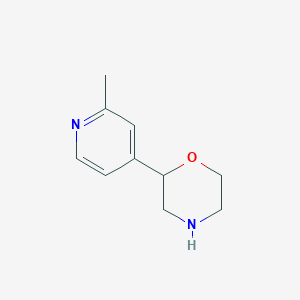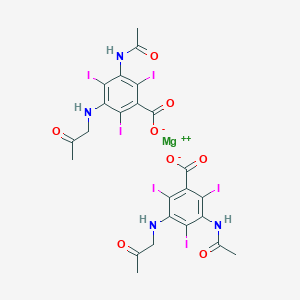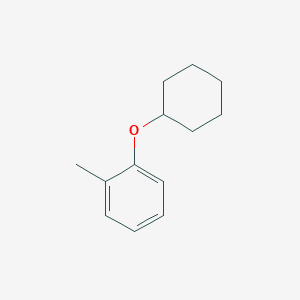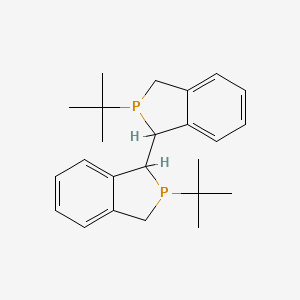![molecular formula C10H12ClIN2 B12293628 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is a halogenated pyridine derivative This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a pyrrolidinyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-3-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin beinhaltet typischerweise HalogenierungsreaktionenDie Reaktionsbedingungen erfordern oft die Verwendung von Iod und einem geeigneten Oxidationsmittel, um den Halogenierungsprozess zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Halogenierungsreaktionen unter Verwendung automatisierter Reaktoren beinhalten. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen für Forschungs- und industrielle Anwendungen erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-3-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Halogenatome können durch andere funktionelle Gruppen unter Verwendung nucleophiler oder elektrophiler Reagenzien ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kopplungsreaktionen: Sie kann an Kopplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die nucleophile Substitution verschiedene substituierte Pyridinderivate liefern, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
2-Chlor-3-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Arzneimittelentwicklung untersucht.
Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-3-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Halogenatome und die Pyrrolidinylgruppe tragen zu seiner Reaktivität und Bindungsaffinität bei. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets. The halogen atoms and pyrrolidinyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-3-iod-5-methylpyridin
- 2-Chlor-3-iod-5-nitropyridin
- 2-Chlor-3-iod-5-aminopyridin
Einzigartigkeit
2-Chlor-3-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin ist durch das Vorhandensein der Pyrrolidinylgruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Dies unterscheidet es von anderen halogenierten Pyridinen, was es für gezielte Forschung und Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C10H12ClIN2 |
|---|---|
Molekulargewicht |
322.57 g/mol |
IUPAC-Name |
2-chloro-3-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
VRPODFRDDPRLOO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CC(=C(N=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)

![3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293570.png)


![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)


![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
